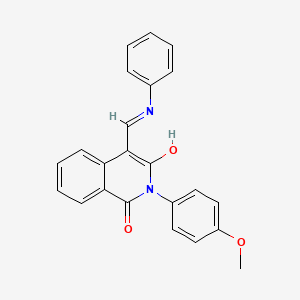
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as AMID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of isoquinoline derivatives and has been found to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. For example, 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Moreover, 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation. The compound has also been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its chemical structure is well-defined. Moreover, 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its pharmacological activities, and its mechanism of action is well-understood. However, there are also some limitations associated with the use of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for in vitro assays. Moreover, the compound has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione. One potential direction is the development of novel drug delivery systems that can improve the bioavailability of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Moreover, further studies are needed to elucidate the precise mechanism of action of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione and to identify its molecular targets. Overall, the study of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has the potential to lead to the development of novel therapies for various diseases.
合成法
The synthesis of 4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves the condensation reaction of aniline and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction proceeds under reflux conditions and yields a yellow crystalline product. The purity of the product can be improved by recrystallization from ethanol.
科学的研究の応用
4-(anilinomethylene)-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, anti-oxidant, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-(phenyliminomethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-17(12-14-18)25-22(26)20-10-6-5-9-19(20)21(23(25)27)15-24-16-7-3-2-4-8-16/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNNBVEROVMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(anilinomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)
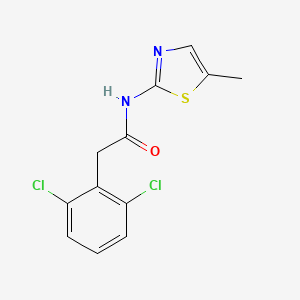
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)
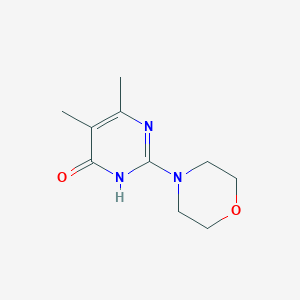
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)
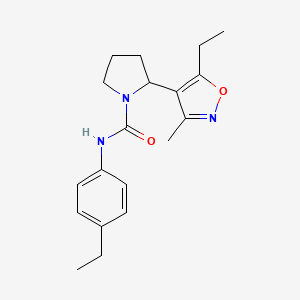
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
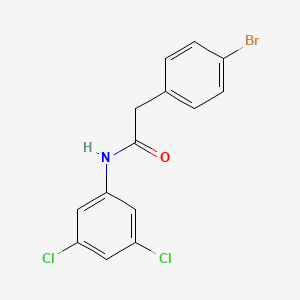
![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)